Acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride
Description
Acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride is a synthetic tropane derivative characterized by a meta-fluorophenyl group attached to an acetic acid moiety, esterified to the 3-position of the tropane ring, with a hydrochloride counterion. The meta-fluoro substitution distinguishes it from para-substituted analogs like RTI-76 (3-p-chlorophenyl) and WIN-35428 (4-fluorophenyl), which exhibit reversible or irreversible DAT binding . The hydrochloride salt likely enhances solubility and bioavailability compared to freebase forms.
Properties
CAS No. |
16048-45-6 |
|---|---|
Molecular Formula |
C16H20FNO2 |
Molecular Weight |
277.33 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(3-fluorophenyl)acetate |
InChI |
InChI=1S/C16H20FNO2/c1-18-13-5-6-14(18)10-15(9-13)20-16(19)8-11-3-2-4-12(17)7-11/h2-4,7,13-15H,5-6,8-10H2,1H3 |
InChI Key |
SKFBCNNCGWHFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tropane Core and Grignard Reagent Formation
The key starting material for the synthesis is (-)-anhydroecgonine methyl ester , a tropane derivative that undergoes nucleophilic addition with an aryl Grignard reagent to introduce the (m-fluorophenyl) substituent at the 3-position of the tropane ring.
- Grignard Reagent Preparation :
The Grignard reagent is prepared by reacting 3-bromo-fluorobenzene with magnesium turnings in anhydrous diethyl ether under inert atmosphere in a three-necked flask equipped with mechanical stirring and a condenser.
Nucleophilic Addition to (-)-Anhydroecgonine Methyl Ester
Quenching and Work-Up Procedures
Two main quenching methods are described:
- Acidic Quench : Addition of trifluoroacetic acid (TFA) to the reaction mixture, allowing it to warm to room temperature, followed by aqueous work-up with water and pH adjustment to 1 using concentrated hydrochloric acid.
The aqueous phase is washed with diethyl ether, then basified with ammonium hydroxide or sodium hydroxide to pH 10, and extracted with methylene chloride or diethyl ether to isolate the product.
Basic Quench : Direct pH adjustment to 10 with sodium hydroxide and extraction with diethyl ether to isolate the crude product.
Isolation and Purification of the Ester
- The crude product obtained after extraction is dried and concentrated under reduced pressure, yielding an oil that solidifies upon standing.
Recrystallization from a water-ethanol mixture (1:1) affords the pure acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride as off-white crystals with a melting point around 104–105 °C.
Column chromatography on silica gel using mixtures of diethyl ether and pentane with triethylamine as an eluent is employed to separate stereoisomers formed during the reaction (notably the 2S/2R isomers).
Stereoisomer Considerations
Alternative Synthetic Routes and Derivatives
Similar synthetic strategies have been employed for related 3-phenyl and 3-(p-fluorophenyl) tropane-2-carboxylate esters using Grignard reagents derived from substituted bromobenzenes and (-)-anhydroecgonine methyl ester or its isopropyl ester analogs.
Cuprous chloride has been used as a catalyst in some Grignard additions to improve yield and selectivity at low temperatures (around 10 °C).
Hydrolysis of methyl esters to the corresponding free acids and subsequent salt formation with hydrochloric acid is a common step to obtain hydrochloride salts of these tropane derivatives.
Summary Table of Key Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Grignard reagent formation | 3-bromo-fluorobenzene + Mg in diethyl ether, -20 °C | Formation of (m-fluorophenyl)magnesium bromide |
| 2 | Nucleophilic addition to (-)-anhydroecgonine methyl ester | Addition at -20 °C over 30 min, stir 1 hr | Formation of 3-(m-fluorophenyl)tropane ester intermediate |
| 3 | Quenching and aqueous work-up | TFA addition, pH adjusted to 1 (acidic), then to 10 (basic) | Separation of organic and aqueous phases, extraction of product |
| 4 | Isolation and purification | Drying, concentration, recrystallization from water/ethanol | Pure this compound crystals |
| 5 | Stereoisomer separation | Column chromatography with diethyl ether/pentane + triethylamine | Isolation of desired stereoisomer |
| 6 | Optional catalytic improvements | Cuprous chloride catalysis at 10 °C | Enhanced yield and selectivity (reported for related compounds) |
Research Findings and Yields
The yield of the key addition step varies between 20% to 73% depending on the exact substituents and reaction conditions.
The melting point of the final hydrochloride salt is reported around 104–105 °C, confirming purity and identity.
The stereochemical purity is critical for biological activity and is achieved through chromatographic separation or selective quaternization techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Reacts with water in the presence of HCl to yield acetic acid and the corresponding alcohol (tropan-3-ol). This mirrors the hydrolysis of methyl esters in PMC2841478 .
-
Basic Hydrolysis : Saponification with bases (e.g., NaOH) may also cleave the ester, though tropane esters typically favor acidic conditions due to stability considerations .
Hydrolysis Product Table
| Condition | Products | Source Insight |
|---|---|---|
| Acidic (HCl) | Acetic acid + Tropan-3-ol | Analogous to methyl ester hydrolysis |
| Basic (NaOH) | Sodium acetate + Tropan-3-olate | Less common for tropane esters |
Reactivity with Electrophiles
The m-fluorophenyl group and ester functionality influence reactivity:
-
Electrophilic Substitution : The meta-fluoro substituent may activate the phenyl ring for electrophilic attack, though steric hindrance from the tropane moiety could limit reactivity.
-
Ester Group Reactivity : The ester can undergo transesterification with alcohols or nucleophilic substitution (e.g., with Grignard reagents), as seen in analogous compounds .
Transesterification Example
Reacting with methanol under acidic conditions:
This mirrors methods in US3813404A for ester interconversion .
Thermal Stability
Tropane esters generally exhibit moderate thermal stability. The hydrochloride salt form may decompose at elevated temperatures, releasing acetic acid and forming a carbocation intermediate, as inferred from similar tropane derivatives .
Biological Activity Considerations
While not directly addressed in the query, the m-fluorophenyl substituent may influence biological interactions (e.g., binding affinity to neurotransmitter transporters) due to its electronic effects. Analogous compounds in PMC2841478 show that phenyl substituents significantly modulate monoamine transporter selectivity .
Scientific Research Applications
Acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The meta-fluorophenyl substituent introduces steric and electronic differences compared to para-substituted analogs. Key structural comparisons include:
*Calculated based on analogous compounds.
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) enhance binding irreversibility compared to halogens (fluoro, chloro).
- Molecular Weight: The hydrochloride salt increases molecular weight compared to non-salt analogs like WIN-35426.
Pharmacological Activity
Dopamine Transporter (DAT) Binding and Inhibition
- RTI-76 (3-p-Chlorophenyl) : Irreversible DAT inhibitor. Reduces Bmax (transporter density) by 60% 24 hours post-administration, with recovery T1/2 ~6 days .
- WIN-35428 (4-Fluorophenyl): Reversible DAT inhibitor. No long-term Bmax reduction, indicating transient binding .
- m-Fluorophenyl Analog (Hypothetical) : Meta-substitution may weaken DAT affinity compared to para-fluoro analogs due to reduced alignment with receptor pockets. However, reversible binding is likely, similar to WIN-35427.
Selectivity
Data Tables
Biological Activity
The compound “Acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride” is a derivative of tropane alkaloids, which have garnered significant interest due to their potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, particularly in relation to its binding affinities to monoamine transporters and its potential applications in treating conditions such as cocaine addiction.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of tropane derivatives indicate that modifications on the phenyl ring significantly influence their biological activity. For instance, compounds with different substituents on the 3β-phenyl ring exhibit varying affinities for dopamine (DAT), serotonin (5-HTT), and norepinephrine transporters (NET). The binding affinities are crucial for understanding the potential therapeutic effects of these compounds.
Binding Affinities
Research has shown that certain tropane analogs demonstrate high binding affinities for DAT and 5-HTT. For example, 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester exhibited an IC50 value of 6.5 nM at DAT and a Ki value of 4.3 nM at 5-HTT, showcasing its potential as a selective inhibitor for these transporters . In contrast, the compound m-fluorophenyltropane has shown varied selectivity, with some derivatives demonstrating a preference for serotonin over dopamine transporters .
Case Studies
- Cocaine Addiction Treatment : A study evaluated novel tropane compounds for their potential in treating cocaine addiction. The most potent compounds in this series exhibited high affinities for both DAT and 5-HTT, suggesting their utility as therapeutic agents in addiction scenarios .
- Antimicrobial Activity : While primarily investigated for their effects on neurotransmitter systems, some tropane derivatives have also been assessed for antimicrobial properties. For example, certain derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Binding Affinities of Selected Tropane Derivatives
| Compound Name | DAT (nM) | 5-HTT (nM) | NET (nM) | Selectivity (5-HTT/DAT) | Selectivity (NET/DAT) |
|---|---|---|---|---|---|
| 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester | 6.5 | 4.3 | 1110 | 0.66 | 171 |
| m-fluorophenyltropane | 23 ± 7.8 | - | - | - | - |
| meta-methyl-para-chlorophenyltropane | 0.81 | 10.5 | 36.2 | 13.0 | 44.7 |
Antimicrobial Activity of Selected Compounds
| Compound Name | MIC against E. coli (mg/mL) | MIC against S. aureus (mg/mL) |
|---|---|---|
| Compound A | 0.0195 | - |
| Compound B | - | 0.0048 |
| Compound C | - | >100 |
Pharmacological Implications
The pharmacological implications of m-fluorophenyltropane derivatives suggest that they may serve as effective agents in managing conditions related to neurotransmitter dysregulation, particularly in the context of addiction and depression . Furthermore, their antimicrobial properties indicate a broader therapeutic potential that warrants further investigation.
Future Directions
Future research should focus on:
- In Vivo Studies : To assess the efficacy and safety profiles of these compounds in living organisms.
- Expanded SAR Studies : To explore additional modifications that could enhance selectivity and potency.
- Mechanistic Studies : To elucidate the precise mechanisms through which these compounds exert their biological effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis is typical: (1) Esterification of m-fluorophenylacetic acid with tropan-3-ol using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane. (2) Salt formation via HCl gas bubbling in diethyl ether. Optimization includes monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and controlling stoichiometry to minimize side products like unreacted starting materials. For analogous procedures, see the synthesis of 2-[(3-fluorophenyl)carbamoylamino] acetic acid, which uses triethylamine as a base and dichloromethane as a solvent .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare H and C NMR peaks with reference data for m-fluorophenyl (δ ~7.2–7.4 ppm multiplet) and tropane moieties (δ ~2.0–3.5 ppm for N-methyl and bridgehead protons).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z ~352.1 for CHFNO·HCl). For fragmentation patterns, refer to NIST mass spectral databases for structurally related esters .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time comparison against a certified standard.
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound is likely hygroscopic due to the hydrochloride salt. Store in a desiccator at –20°C under argon. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify decomposition products (e.g., free m-fluorophenylacetic acid or tropan-3-ol). Avoid exposure to strong bases or oxidizing agents, which may hydrolyze the ester bond .
Advanced Research Questions
Q. How can researchers investigate the receptor-binding affinity of this tropane-derived ester, particularly for cholinergic or monoaminergic targets?
- Methodological Answer :
- Radioligand binding assays : Use H-labeled acetylcholine or serotonin in competition assays with rat brain homogenates. Calculate IC values and compare to atropine or homatropine (structural analogs) as controls .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with muscarinic acetylcholine receptor (M3) active sites, focusing on the fluorophenyl group’s electronic effects .
Q. What metabolic pathways are anticipated for this compound in in vivo models, and how can its metabolites be characterized?
- Methodological Answer :
- In vitro incubation : Expose the compound to liver microsomes (e.g., human S9 fraction) with NADPH cofactor. Quench reactions at timed intervals and analyze via LC-MS/MS. Likely pathways include ester hydrolysis (yielding m-fluorophenylacetic acid and tropan-3-ol) and cytochrome P450-mediated oxidation of the tropane ring.
- Isotope labeling : Synthesize a C-labeled analog for tracking metabolite distribution in rodent models, adapting radioimmunoassay protocols used for 5-hydroxyindole acetic acid esters .
Q. How can contradictory data on the compound’s solubility and partition coefficient (logP) be resolved?
- Methodological Answer :
- Experimental determination : Use the shake-flask method with octanol/water partitioning. For low solubility, employ DMSO stock solutions diluted in PBS (pH 7.4) with sonication.
- Computational prediction : Compare results from software (e.g., ACD/LogP, MarvinSuite) with experimental data. Discrepancies may arise from the hydrochloride salt’s ionic strength, requiring adjustment via Henderson-Hasselbalch calculations .
Q. What strategies mitigate interference from degradation products during analytical quantification?
- Methodological Answer :
- Derivatization : Convert hydrolyzed m-fluorophenylacetic acid to its methyl ester using BF-methanol, enabling GC-MS separation from the parent compound.
- Affinity chromatography : Develop a custom antibody against the intact ester, similar to protocols for 5-hydroxyindole acetic acid methyl ester, using affinity gels like Affigel 10 coupled with targeted antigens .
Contradictions and Limitations in Current Evidence
- Stability data : reports no decomposition under recommended storage, but lacks detailed thermodynamic parameters (e.g., decomposition temperature). Researchers should conduct accelerated stability studies.
- Receptor specificity : While tropane esters are classically linked to muscarinic receptors (), the fluorophenyl group’s electron-withdrawing effects may alter target selectivity, requiring empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
